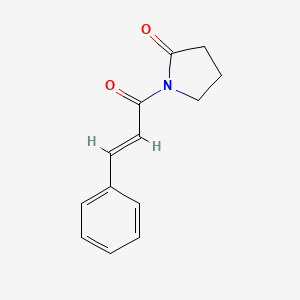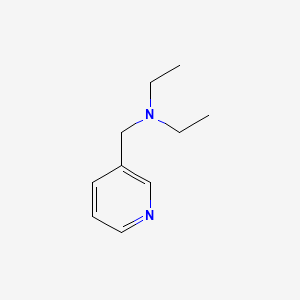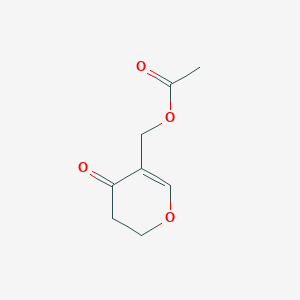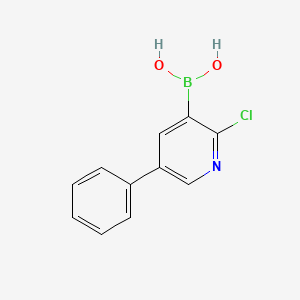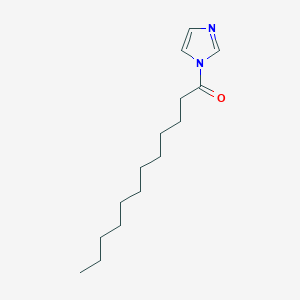![molecular formula C16H15Cl2NO2 B14137227 2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide CAS No. 459216-22-9](/img/structure/B14137227.png)
2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms attached to the benzene ring and a phenoxyethyl group attached to the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide typically involves the condensation of 2,4-dichlorobenzoyl chloride with 2-(4-methylphenoxy)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-N-(4-methyl-2-nitrophenyl)benzamide
- 2,4-Dichloro-N-(2-nitrophenyl)benzamide
- 2,4-Dichloro-N-(2-(3,4-dimethoxyphenyl)ethyl)benzamide
Uniqueness
2,4-Dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications and reactivity.
Propriétés
Numéro CAS |
459216-22-9 |
|---|---|
Formule moléculaire |
C16H15Cl2NO2 |
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C16H15Cl2NO2/c1-11-2-5-13(6-3-11)21-9-8-19-16(20)14-7-4-12(17)10-15(14)18/h2-7,10H,8-9H2,1H3,(H,19,20) |
Clé InChI |
HSEQHRYNKPIAKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCCNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



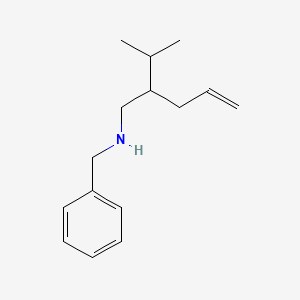
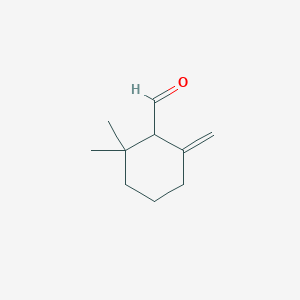
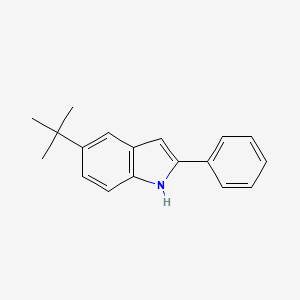
![Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14137199.png)

![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B14137222.png)
